Dexecadotril

描述

Dexecadotril is a powerful and selective inhibitor of neprilysin . It is an anti-hypotensive agent and was found to possess chemoprotective activity. It might be biologically active against multiple myeloma. It was under clinical evaluation as an intestinal antisecretory agent .

Synthesis Analysis

Ecadotril and dexecadotril are developed as therapeutic agents, behaving as prodrugs of the enantiomers of thiorphan . Various synthetic approaches have been studied for access to the enantiomerically pure or highly enriched forms of these drugs . These methods include synthesis from a chiron from the chiral pool, chemical resolution of racemic precursors, enzymatic resolution and desymmetrization of meso starting materials, and asymmetric synthesis .

Molecular Structure Analysis

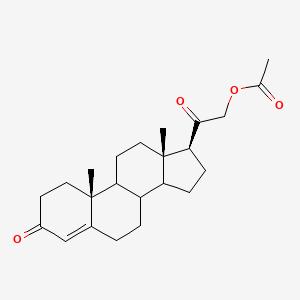

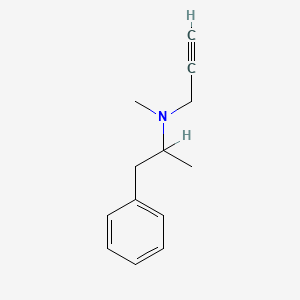

The molecular formula of Dexecadotril is C21H23NO4S . It has an average mass of 385.477 Da and a monoisotopic mass of 385.134766 Da . It has one defined stereocenter .

Chemical Reactions Analysis

Dexecadotril interacts differently with left versus right circularly polarized light, a property known as optical activity . The enantiomer responsible for the biological activity is called the “eutomer”, while the other one, inactive or less active, is referred to as the "distomer" .

Physical And Chemical Properties Analysis

Dexecadotril has a density of 1.2±0.1 g/cm3, a boiling point of 574.5±50.0 °C at 760 mmHg, and a flash point of 301.2±30.1 °C . It has 5 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its ACD/LogP is 3.44 .

科学研究应用

Enantiomerically Pure Ecadotril and Dexecadotril Synthesis

Ecadotril and dexecadotril, as selective inhibitors of neprilysin (NEP), have shown significant pharmaceutical profiles, with dexecadotril exhibiting intestinal antisecretory action. Various synthetic approaches have been explored to obtain enantiomerically pure or highly enriched forms of these drugs. These include synthesis from a chiral pool, chemical resolution of racemic precursors, enzymatic resolution, and asymmetric synthesis methods like enantioselective catalytic hydrogenation. These methodologies are crucial in developing industrial processes for these compounds (Monteil et al., 2002).

New Asymmetric Synthesis Method

A method for accessing both enantiomers of 3-acetylthio-2-benzylpropionic acid, the starting materials for the synthesis of ecadotril and dexecadotril, was developed. This method involves enzymatic desymmetrization of 2-benzyl-1,3-propanediol, offering a novel approach to producing these powerful NEP inhibitors (Monteil et al., 2001).

Dexecadotril and Congenital Adrenal Hyperplasia

Dexamethasone (DEX), a compound related to dexecadotril, has been used in the context of congenital adrenal hyperplasia (CAH). Studies have explored various aspects of DEX treatment, including its cognitive effects in healthy children, its impact on ambulatory blood pressure, and its safety concerning CAH-affected pregnancies. These studies contribute to understanding the broader implications of DEX-related treatments in prenatal and long-term health contexts (Lajic et al., 2018), (Karlsson et al., 2022).

Quantum Dots for Biological Applications

While not directly related to dexecadotril, research on quantum dots (semiconductor nanocrystals) has evolved significantly for biological applications. These quantum dots have potential for high-resolution cellular imaging and diagnostics, offering innovative approaches for studying cellular processes and in vivo observation of cell trafficking. This area of research demonstrates the intersection of advanced material science with biological and pharmaceutical research, potentially relevant to the applications of compounds like dexecadotril (Michalet et al., 2005).

安全和危害

未来方向

属性

IUPAC Name |

benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150104 | |

| Record name | Dexecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexecadotril | |

CAS RN |

112573-72-5 | |

| Record name | Dexecadotril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OFI9D9892 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。